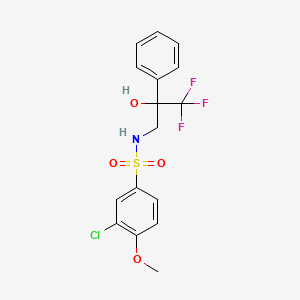
3-chloro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClF3NO4S and its molecular weight is 409.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-chloro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide (CAS Number: 1351605-30-5) is a synthetic organic molecule with potential biological applications. With a molecular formula of C16H15ClF3NO4S and a molecular weight of 409.8 g/mol, this compound has garnered interest due to its unique structural features and potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative effects.
Chemical Structure
The chemical structure of the compound is illustrated as follows:
Antiproliferative Activity
Research indicates that several derivatives related to benzenesulfonamides exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds with similar structural motifs have shown IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-chloro-4-methoxy derivative | MCF-7 (breast cancer) | 1.2 |
| Cyano-substituted derivatives | Various | 1.2–5.3 |
The compound's mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells, although further studies are needed to elucidate the specific pathways involved .
Antibacterial Activity
The antibacterial properties of similar compounds have been documented extensively. For instance, derivatives with methoxy and hydroxy substitutions have displayed selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these activities were reported as follows:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3-chloro derivative | E. faecalis | 8 |
| Hydroxy-substituted derivative | S. aureus | 32 |
These findings suggest that the presence of specific functional groups in the structure enhances antibacterial efficacy .
Antioxidative Activity
Antioxidative properties are critical for compounds intended for therapeutic use, particularly in cancer treatment where oxidative stress plays a significant role. Some derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative activity was assessed using various assays, confirming that certain compounds not only reduce oxidative stress but also exhibit significant cytotoxicity against tumor cells .
Case Studies and Research Findings
A study conducted on related benzenesulfonamide derivatives demonstrated that compounds with multiple hydroxy and methoxy groups showed enhanced biological activities. For example, one study highlighted a derivative with two hydroxy groups exhibiting strong antibacterial activity against E. faecalis with an MIC of 8 μM .
Another investigation focused on the cytotoxic effects of these compounds against different tumor cell lines, where selectivity indices were calculated to assess their efficacy relative to normal cells. The selectivity index is crucial for evaluating the therapeutic potential of new anticancer agents.
属性
IUPAC Name |
3-chloro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO4S/c1-25-14-8-7-12(9-13(14)17)26(23,24)21-10-15(22,16(18,19)20)11-5-3-2-4-6-11/h2-9,21-22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQROSSRRRBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














